molecular formula C9H5BrClFO B13619026 1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one

1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one

Cat. No.: B13619026
M. Wt: 263.49 g/mol
InChI Key: KMZCTRHERHVLAI-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromo-3-chloro-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone
  • 1-(6-Bromo-3-chloro-2-fluorophenyl)propan-1-one
  • 1-(6-Bromo-3-chloro-2-fluorophenyl)butan-1-one

Uniqueness

1-(6-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one is unique due to its specific combination of halogen atoms and the prop-2-en-1-one moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H5BrClFO

Molecular Weight

263.49 g/mol

IUPAC Name

1-(6-bromo-3-chloro-2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H5BrClFO/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h2-4H,1H2

InChI Key

KMZCTRHERHVLAI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=CC(=C1F)Cl)Br

Origin of Product

United States

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